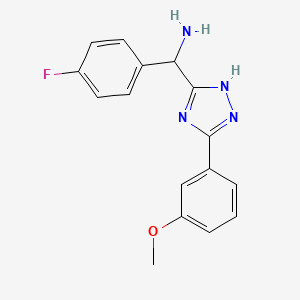![molecular formula C10H8N2O B15055177 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B15055177.png)
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol . It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of research .
Métodos De Preparación
The synthesis of 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then further reacted to produce the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium acetate . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzo[d]oxazole: Known for its antimicrobial and anticancer properties.
2-Aminobenzoxazole: Used in the synthesis of various pharmaceuticals and materials.
2-Methylbenzoxazole: Similar in structure but with different functional groups, leading to varied reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Propiedades
Fórmula molecular |
C10H8N2O |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2O/c1-7-12-9-4-2-3-8(5-6-11)10(9)13-7/h2-4H,5H2,1H3 |
Clave InChI |
IRJOZXHDOCJHBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC(=C2O1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



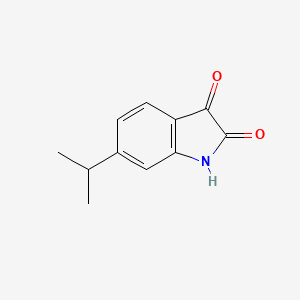
![N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15055113.png)

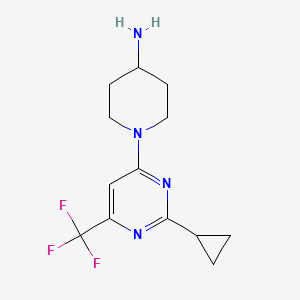

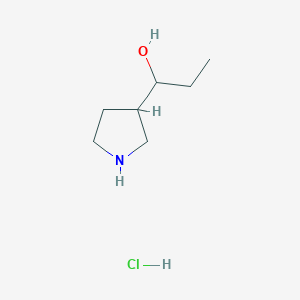
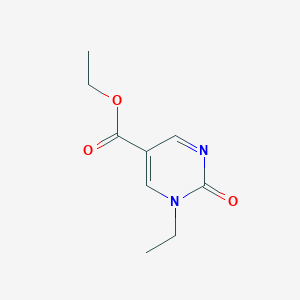
![N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide](/img/structure/B15055142.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055145.png)
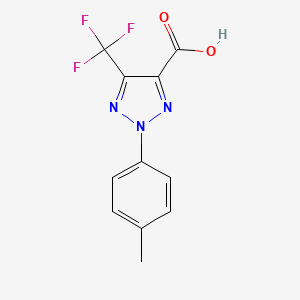

![1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B15055173.png)
